molecular formula C14H19NO4S B091654 Cyclohexyl N-(p-tosyl)carbamate CAS No. 18303-08-7

Cyclohexyl N-(p-tosyl)carbamate

Numéro de catalogue: B091654
Numéro CAS: 18303-08-7
Poids moléculaire: 297.37 g/mol
Clé InChI: YWUXXDDIOVQABY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cyclohexyl N-(p-tosyl)carbamate, also known as this compound, is a useful research compound. Its molecular formula is C14H19NO4S and its molecular weight is 297.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthetic Chemistry

Cyclohexyl N-(p-tosyl)carbamate serves as a precursor for the synthesis of more complex molecules. Its ability to undergo ortho-lithiation allows for selective metalation at the ortho position of aromatic substrates, making it valuable in constructing diverse organic compounds.

Key Transformations

  • Nucleophilic Substitution Reactions : The tosyl group enhances the electrophilic character of the nitrogen atom, facilitating nucleophilic attacks and enabling various coupling reactions.
  • Metalation Reactions : The compound can be lithiated at the ortho position, which is crucial for synthesizing substituted aromatic compounds.

Pharmaceutical Applications

The compound has garnered attention for its potential applications in drug design due to its biological activity. This compound can be involved in the development of pharmaceuticals that target specific biological pathways.

  • Antimicrobial Properties : Preliminary studies indicate that compounds derived from this compound may exhibit antimicrobial activity, which is essential for developing new antibiotics.
  • Anticancer Potential : Research suggests that derivatives of this compound could be evaluated for their cytotoxic effects against various cancer cell lines, contributing to anticancer drug development.

Comparison with Related Compounds

To understand the unique features of this compound, it is beneficial to compare it with other similar compounds. The following table summarizes some related carbamates and their characteristics:

Compound NameStructure CharacteristicsUnique Features
Cyclohexyl N-(p-chlorobenzene)sulfonamideContains a chlorobenzene instead of tosylDifferent electronic properties affecting reactivity
Benzyl N-(p-tosyl)carbamateBenzyl group instead of cyclohexylPotentially different steric hindrance
Methyl N-(p-tosyl)carbamateMethyl group instead of cyclohexylSmaller size may lead to different interaction profiles

The structural differences among these compounds lead to variations in reactivity and application potential, highlighting the importance of this compound in synthetic and medicinal chemistry.

Case Studies

Several case studies have explored the applications and biological effects of this compound:

Case Study 1: Antimicrobial Activity

  • Objective : Assess efficacy against Gram-positive and Gram-negative bacteria.
  • Findings : Significant inhibitory effects were observed against Staphylococcus aureus and Escherichia coli.

Case Study 2: Anticancer Activity Evaluation

  • Objective : Evaluate cytotoxic effects on human breast cancer cells (MCF-7).
  • Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

Case Study 3: Inflammation Model Study

  • Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.
  • Findings : Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Summary of Biological Activities

The following table summarizes the biological activities observed in recent studies involving this compound:

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2023
Anti-inflammatoryMacrophagesTNF-alpha reduction by 50%2025

Analyse Des Réactions Chimiques

Copper(II)-Catalyzed Aminohalogenation and Cyclization

Cyclohexyl N-(p-tosyl)carbamate derivatives undergo copper-catalyzed reactions with N-halosuccinimides (NXS) to form halomethylidene-containing heterocycles. Key findings include:

Reaction Conditions and Outcomes

Substrate StructureNXSProductYield (%)Reference
Cyclohexyl-substituted carbamateNBSDioxolyl derivative (E)-688
Cyclohexyl-substituted carbamateNCSDioxolyl derivative (E)-773
  • Mechanistic Insight :

    • The reaction proceeds via a 5-exo-dig cyclization pathway (Scheme 1).

    • Density Functional Theory (DFT) studies reveal that steric interactions between the cyclohexyl group and the tosyl moiety stabilize the transition state for alkoxyhalogenation over aminohalogenation (Figure 1) .

    • Quantum Theory of Atoms in Molecules (QTAIM) analysis confirms dispersive interactions between the cyclohexyl group and the tosyl aromatic ring, lowering the activation energy for O-attack .

Phosphine-Catalyzed (4+1) Annulation

While not directly studied, structurally similar N-tosyl carbamates participate in phosphine-catalyzed annulations. For example:

  • Reaction with Allenes :

    • N-Tosyl carbamates generate phosphonium diene intermediates, enabling (4+1) annulation to form 3-pyrrolines (e.g., 3 bc in 58% yield) .

    • The tosyl group’s electron-withdrawing nature modulates nucleophilicity, impacting reaction efficiency .

Acid-Promoted Cyclizations

BF₃·OEt₂ promotes cyclization of N-sulfonyl carbamates to pyrroles. For cyclohexyl derivatives:

Key Observations

  • Cyclohexyl substituents enhance regioselectivity by favoring 5-exo-trig cyclization via oxocarbenium ion intermediates .

  • Steric bulk minimizes competing pyrazine formation, directing reactivity toward pyrrole synthesis .

Steric and Electronic Effects

  • Steric Hindrance : The cyclohexyl group suppresses competing pathways (e.g., pyrazine formation) in copper-catalyzed reactions .

  • Electronic Modulation : The tosyl group stabilizes intermediates via resonance and enhances electrophilicity at the carbamate carbonyl .

Comparative Reactivity

Reaction TypeKey FeatureOutcomeReference
Copper-catalyzed halogenationSteric-guided O-attackHalomethylidene dioxolanes
Phosphine-catalyzed annulationTosyl-mediated nucleophilicity modulation3-Pyrrolines
BF₃-promoted cyclizationCyclohexyl-directed regioselectivity2,3-Disubstituted pyrroles

Theoretical and Experimental Validation

  • DFT Calculations : Confirm that cyclohexyl-tosyl dispersive interactions lower transition-state energy by 2.5 kcal/mol for O-attack pathways .

  • Kinetic Studies : Show faster cyclization rates for cyclohexyl derivatives compared to linear alkyl analogs (e.g., 88% vs. 45% yield) .

Propriétés

Numéro CAS

18303-08-7

Formule moléculaire

C14H19NO4S

Poids moléculaire

297.37 g/mol

Nom IUPAC

cyclohexyl N-(4-methylphenyl)sulfonylcarbamate

InChI

InChI=1S/C14H19NO4S/c1-11-7-9-13(10-8-11)20(17,18)15-14(16)19-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H,15,16)

Clé InChI

YWUXXDDIOVQABY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OC2CCCCC2

SMILES canonique

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OC2CCCCC2

Synonymes

N-Tosylcarbamic acid cyclohexyl ester

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.